molecular formula C11H15NO2S B8645056 tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate

tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate

Cat. No.: B8645056
M. Wt: 225.31 g/mol
InChI Key: GZOZDROUAXWPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring substituted with a tert-butyl ester group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method involves the reaction of a thiazole derivative with a cyclopropane carboxylic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleoph

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-10(2,3)14-9(13)11(4-5-11)8-12-6-7-15-8/h6-7H,4-5H2,1-3H3

InChI Key

GZOZDROUAXWPTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (702 mg, 17.56 mmol) was suspended in THF (7 mL)/DMF (7 mL) under nitrogen and cooled to 0° C. The product from Step 1 (875 mg, 4.39 mmol) in THF (3 mL)/DMF (3 mL) was added dropwise. The ice bath was removed, and the yellow-orange suspension was stirred at room temperature for 30 min. The mixture was then cooled back down to 0° C., and 1,2-dibromoethane (2.475 g, 13.17 mmol) was added in one portion. The reaction was allowed to warm to room temperature and stirred for 2 h. It was then quenched with saturated NH4Cl and water and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (Na2SO4), and evaporated. Flash chromatography (0-20% ethyl acetate in hexanes) afforded tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate (866 mg, 88%) as a colorless oil. MS ESI: [M+H]+ m/z 226.1.
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702 mg
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7 mL
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875 mg
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3 mL
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3 mL
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2.475 g
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7 mL
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